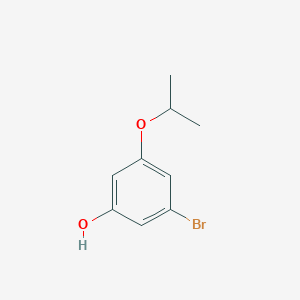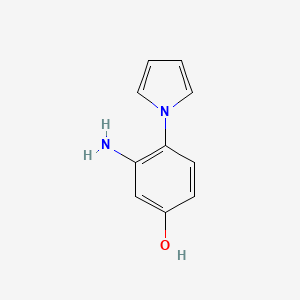![molecular formula C9H12N2O B1524447 3-(Aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-on CAS No. 933698-80-7](/img/structure/B1524447.png)
3-(Aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-on
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(aminomethyl)pyridine have been synthesized by a one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Fragmentbasiertes Drug Design
Der Pyridinon-Kern der Verbindung dient als vielseitiges Gerüst in der medizinischen Chemie. Er kann sowohl als Wasserstoffbrücken-Donor als auch -Akzeptor fungieren, was entscheidend für das fragmentbasierte Drug Design ist. Dies ermöglicht die Entwicklung von Verbindungen mit verbesserter Polarität, Lipophilie und Wasserstoffbrücken-Bildungs-Fähigkeiten, was zu verbesserten arzneimittelähnlichen Eigenschaften führt .
Biomolekulare Mimetika
Aufgrund seiner strukturellen Eigenschaften kann diese Verbindung biologische Moleküle nachahmen, was die Untersuchung biologischer Prozesse und die Entwicklung von therapeutischen Wirkstoffen erleichtert, die effektiv mit biologischen Zielstrukturen interagieren können .
Kinasen-Scharnier-Bindungsmotive
Die Fähigkeit der Verbindung, derivatisierbare Positionen bereitzustellen, macht sie für die Entwicklung von Kinasen-Scharnier-Bindungsmotiven geeignet. Diese Motive sind unerlässlich für die Herstellung von Kinasen-Inhibitoren, die eine bedeutende Klasse von Medikamenten in der Krebstherapie darstellen .
Antitumor-Aktivität
Pyridinonderivate, einschließlich dieser Verbindung, haben ein Potenzial für die Antitumoraktivität gezeigt. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu Kandidaten für die Krebstherapieforschung .
Antibakterielle Eigenschaften
Forschungen haben gezeigt, dass Pyridinonderivate antibakterielle Eigenschaften aufweisen. Diese Verbindung könnte verwendet werden, um neue antimikrobielle Mittel zu entwickeln, um resistente Bakterienstämme zu bekämpfen .
Entzündungshemmende Anwendungen
Die strukturelle Flexibilität der Verbindung ermöglicht es, sie zur Synthese von entzündungshemmenden Wirkstoffen zu verwenden. Ihre Fähigkeit, biologische Pfade zu modulieren, kann zur Entwicklung neuer entzündungshemmender Medikamente führen .
Antikoagulanz-Effekte
Im Bereich der kardiovaskulären Forschung wurden Pyridinonderivate auf ihre antikoagulanten Wirkungen untersucht. Diese Verbindung könnte zur Entwicklung sichererer und effektiverer Antikoagulanzien beitragen .
Kardiotonische Effekte
Schließlich hat die Verbindung potenzielle Anwendungen bei der Entwicklung kardiotonischer Wirkstoffe. Ihre Interaktion mit Herzbiomolekülen könnte zu Behandlungen führen, die die Herzmuskelfunktion verbessern .
Wirkmechanismus
Target of Action
Compounds like “3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one” and “3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one” contain a pyridine ring, which is a basic heterocyclic organic compound. Pyridine-containing compounds have been found to have various medicinal applications, including antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPGLSYFIHKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170666 | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933698-80-7 | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933698-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



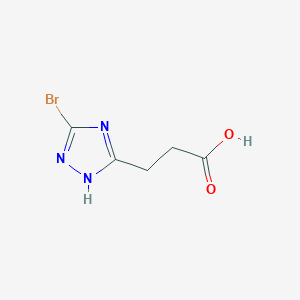
![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)
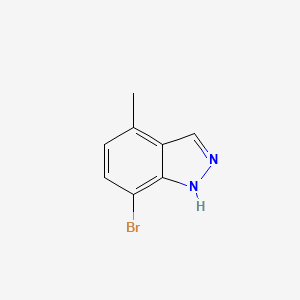
![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
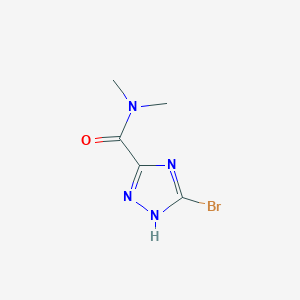
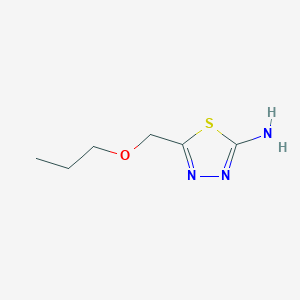
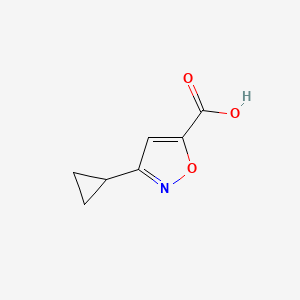

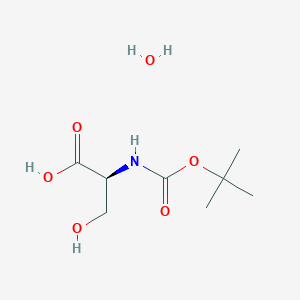

![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
